

Spectroscopic Profile of Ethyl 2-amino-1-cyclohexene-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-amino-1-cyclohexene-1-carboxylate

Cat. No.: B072715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **Ethyl 2-amino-1-cyclohexene-1-carboxylate**. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Ethyl 2-amino-1-cyclohexene-1-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.06	br s	-	2H	-NH ₂
4.15	q	7.2	2H	-O-CH ₂ -CH ₃
2.26	t	6.1	2H	C(3)-H ₂
2.21	t	6.1	2H	C(6)-H ₂
1.57-1.71	m	-	4H	C(4)-H ₂ and C(5)-H ₂
1.28	t	7.2	3H	-O-CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
169.5	C=O
155.0	C-NH ₂
97.0	=C-COOEt
58.5	-O-CH ₂ -CH ₃
30.0	C(6)
26.0	C(3)
23.0	C(4)
21.5	C(5)
14.5	-O-CH ₂ -CH ₃

Note: These values are predicted and may vary from experimental results.

Table 3: IR Spectroscopic Data (Predicted from Functional Group Analysis)

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
3450 - 3300	Strong, Broad	N-H stretch (Amine)
2950 - 2850	Medium to Strong	C-H stretch (Aliphatic)
1710 - 1680	Strong	C=O stretch (α,β -unsaturated Ester)
1650 - 1580	Medium to Strong	C=C stretch (Enamine)
1650 - 1550	Medium	N-H bend (Amine)
1250 - 1150	Strong	C-O stretch (Ester)

Table 4: Mass Spectrometry Data

m/z	Ion
170.1175	[M+H] ⁺ (High-Resolution MS)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **Ethyl 2-amino-1-cyclohexene-1-carboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0 to 200 ppm.
- Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Place a small amount of the solid **Ethyl 2-amino-1-cyclohexene-1-carboxylate** sample directly onto the center of the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

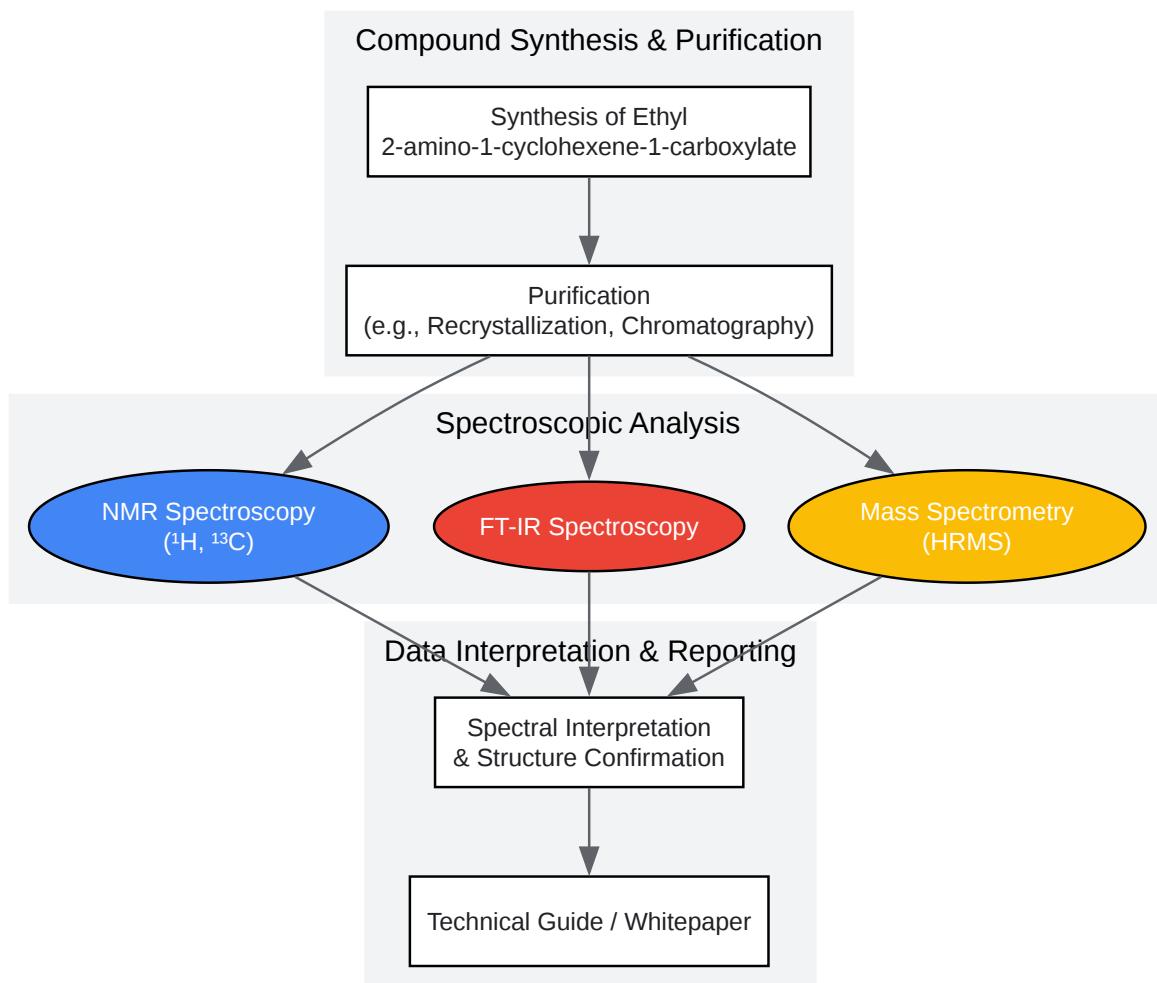
Data Acquisition:

- Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of **Ethyl 2-amino-1-cyclohexene-1-carboxylate** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase or an appropriate solvent for direct infusion.


High-Resolution Mass Spectrometry (HRMS) - Electrospray Ionization (ESI):

- Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Mass Range: m/z 50 - 500.
- Capillary Voltage: 3-4 kV.

- Drying Gas Flow and Temperature: Optimized for the specific instrument.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **Ethyl 2-amino-1-cyclohexene-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-amino-1-cyclohexene-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b072715#spectroscopic-data-nmr-ir-ms-of-ethyl-2-amino-1-cyclohexene-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com